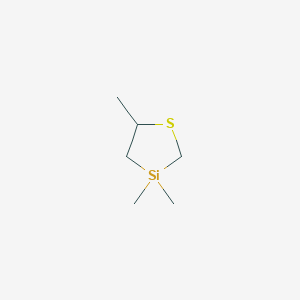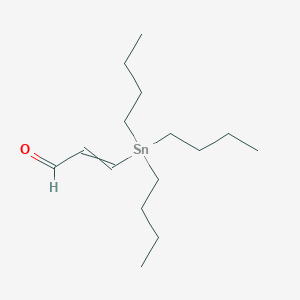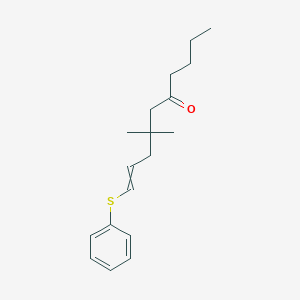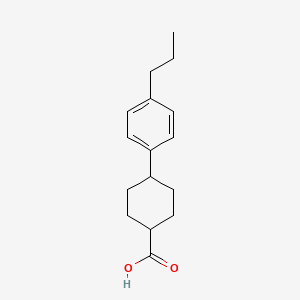![molecular formula C12H16F2S2 B14427734 1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene CAS No. 85180-86-5](/img/structure/B14427734.png)
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of two fluorine atoms and two propan-2-ylsulfanyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene typically involves the introduction of fluorine atoms and propan-2-ylsulfanyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The propan-2-ylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to introduce the desired functional groups. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The propan-2-ylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or alkoxy derivatives
Aplicaciones Científicas De Investigación
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms and propan-2-ylsulfanyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only fluorine atoms attached to the benzene ring.
1,4-Difluoro-2,5-dimethoxybenzene: Contains methoxy groups instead of propan-2-ylsulfanyl groups.
1,4-Difluoro-2,5-dimethylbenzene: Contains methyl groups instead of propan-2-ylsulfanyl groups.
Uniqueness
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene is unique due to the presence of both fluorine atoms and propan-2-ylsulfanyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
85180-86-5 |
|---|---|
Fórmula molecular |
C12H16F2S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1,4-difluoro-2,5-bis(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C12H16F2S2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,1-4H3 |
Clave InChI |
QBLRYZYDXDFHAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC(=C(C=C1F)SC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


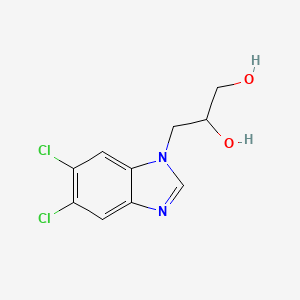
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
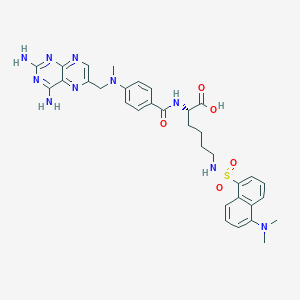
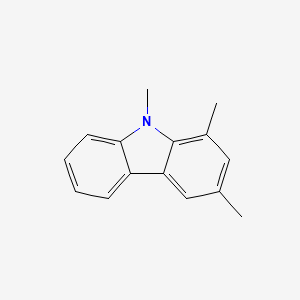
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)

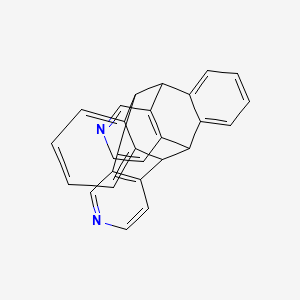
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)

